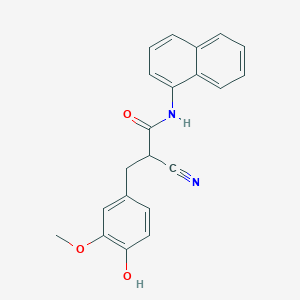

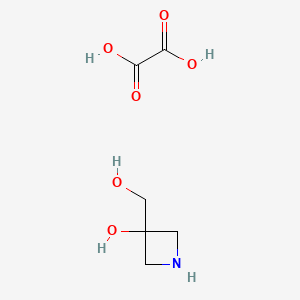

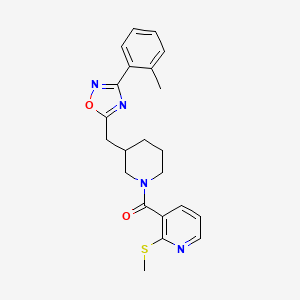

1-(4-(4-chlorobenzamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(4-chlorobenzamido)benzyl)-N-(3-ethylphenyl)-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole-based compounds. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Antitumor Activity

- The compound's interaction with alkyl and aryl isocyanates leads to the formation of derivatives with antitumor properties, such as the curative activity against L-1210 and P388 leukemia (Stevens et al., 1984).

In Vitro and In Vivo Anticancer Activity

- Novel derivatives of the compound have shown potent antiproliferative activities against solid cancer cell lines, with abilities to inhibit histone deacetylase (HDAC) and cyclin-dependent kinase (CDK). These properties make them effective for treatment strategies in malignant tumors (Cheng et al., 2020).

Chemical Synthesis and Functionalization

The compound has been used in the synthesis of constrained H-Phe-Phe-NH2 analogues, demonstrating its utility in the development of imidazole-based peptidomimetics (Skogh et al., 2013).

It plays a role in the study of intermediates in the de novo biosynthesis of purine nucleotides, showing its significance in biochemical pathways (Cusack et al., 1980).

Electrophysiological Activity

- N-substituted imidazolylbenzamides derived from the compound have shown promise as class III electrophysiological agents, useful in the study of cardiac arrhythmias (Morgan et al., 1990).

Pharmaceutical Applications

Structural and pharmacological studies of its derivatives have contributed to the understanding of their potential in therapeutic contexts, such as in pain relief and other medicinal applications (Fernández et al., 1995).

Its involvement in the discovery of nonpeptide angiotensin II receptor antagonists demonstrates its role in the development of orally active antihypertensives (Carini et al., 1991).

Industrial Applications

- It has been used in the synthesis of novel catalysts for epoxy-phenolic resins, indicating its relevance in industrial chemistry (Wong et al., 2007).

Propriétés

IUPAC Name |

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3-ethylphenyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O2/c1-2-18-4-3-5-23(14-18)30-26(33)24-16-31(17-28-24)15-19-6-12-22(13-7-19)29-25(32)20-8-10-21(27)11-9-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQDTBVWFHLPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2466820.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)

![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2466824.png)